molecular formula C11H10ClNO2 B2505439 Methyl 7-Chloroindole-3-acetate CAS No. 74339-46-1

Methyl 7-Chloroindole-3-acetate

Cat. No. B2505439
CAS RN: 74339-46-1
M. Wt: 223.66
InChI Key: IPLRBOCSGBFZDV-UHFFFAOYSA-N
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Description

“Methyl 7-Chloroindole-3-acetate” is a chemical compound with the molecular formula C11H10ClNO2 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “Methyl 7-Chloroindole-3-acetate” consists of an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound also contains a chlorine atom and an acetate group .


Chemical Reactions Analysis

Indole derivatives like “Methyl 7-Chloroindole-3-acetate” are known to undergo various chemical reactions. For instance, they can be converted into halogenated and oxygenated derivatives through biocatalytic approaches . They can also participate in electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation .

Scientific Research Applications

Biotechnological Production

Indole derivatives, including Methyl 7-Chloroindole-3-acetate, have been used in the biotechnological production of industrial applications . Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases .

Flavor and Fragrance Applications

Indole and its derivatives have value for flavor and fragrance applications, for example, in the food industry or perfumery . The unique aromatic properties of indole compounds can enhance the sensory experience of various products.

Pharmaceutical Chemistry

Substituted indoles are considered “privileged structures” in pharmaceutical chemistry as they show high-affinity binding to many receptors . This makes them valuable in the development of new drugs and therapies.

Antiviral Activity

Indole derivatives have shown potential in antiviral activity. For instance, certain indole derivatives have shown inhibitory activity against influenza A .

Anti-inflammatory Activity

Indole derivatives have also been found to possess anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.

Anticancer Activity

Indole derivatives have shown potential in anticancer activity. They have been found to exhibit antitumor properties, making them valuable in cancer research .

Antimicrobial Activity

Indole derivatives have demonstrated antimicrobial properties, making them potential candidates for the development of new antimicrobial drugs .

Production of Halogenated Indole

Production of halogenated indole by biocatalysis using halogenation enzymes was shown for 7-chloroindole . This process could potentially be applied to Methyl 7-Chloroindole-3-acetate, opening up new avenues for research and industrial applications.

Mechanism of Action

While the specific mechanism of action for “Methyl 7-Chloroindole-3-acetate” is not available, indole and its derivatives are known to have various biological effects. They are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms. By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .

properties

IUPAC Name

methyl 2-(7-chloro-1H-indol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-15-10(14)5-7-6-13-11-8(7)3-2-4-9(11)12/h2-4,6,13H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLRBOCSGBFZDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CNC2=C1C=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-Chloroindole-3-acetate

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